molecular formula C31H22O5 B12798996 Nordracorubin CAS No. 35290-22-3

Nordracorubin

Cat. No.: B12798996
CAS No.: 35290-22-3
M. Wt: 474.5 g/mol
InChI Key: ZKOTWKIEVACBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordracorubin is a naturally occurring compound found in the resin of the Dragon’s Blood tree, specifically from the species Daemonorops draco and Dracaena cochinchinensis . It is a quinone methide and is known for its vibrant red color. This compound is part of a group of substances that have been used in traditional medicine for their various therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Nordracorubin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .

Properties

CAS No.

35290-22-3

Molecular Formula

C31H22O5

Molecular Weight

474.5 g/mol

IUPAC Name

9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one

InChI

InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3

InChI Key

ZKOTWKIEVACBFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.